

Application Notes and Protocols: TTR Stabilizer L6 In Vitro Fibril Formation Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein.[1] Under certain conditions, dissociation of the TTR tetramer into its constituent monomers can lead to misfolding and aggregation into amyloid fibrils.[2] This process is implicated in several debilitating diseases, including TTR amyloid cardiomyopathy (ATTR-CM) and familial amyloid polyneuropathy (FAP).[1][3] A promising therapeutic strategy involves the use of small molecule stabilizers that bind to the native tetrameric form of TTR, preventing its dissociation into amyloidogenic monomers.[4]

This document provides a detailed protocol for an in vitro fibril formation assay to evaluate the efficacy of a novel TTR stabilizer, designated L6. The assay utilizes Thioflavin T (ThT), a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, to monitor the kinetics of TTR aggregation.[5]

Principle of the Assay

The in vitro TTR fibril formation assay is based on the principle that TTR aggregation can be induced under destabilizing conditions, such as acidic pH.[1] The formation of amyloid fibrils is monitored in real-time by measuring the fluorescence of Thioflavin T (ThT).[5] In the presence of an effective stabilizer like L6, the TTR tetramer is kinetically stabilized, leading to a reduction



in monomer formation and consequently, an inhibition of fibril formation. This inhibition is observed as a decrease in ThT fluorescence compared to a control without the stabilizer.

Materials and Reagents

- · Recombinant human wild-type TTR
- TTR stabilizer L6
- Thioflavin T (ThT)
- Sodium acetate buffer (pH 4.4)
- Sodium phosphate buffer (pH 7.4)
- Dimethyl sulfoxide (DMSO)
- 96-well black, clear-bottom microplates
- Fluorometric microplate reader with excitation at ~440 nm and emission at ~485 nm

Experimental ProtocolsPreparation of Reagents

- TTR Stock Solution: Prepare a stock solution of recombinant human TTR at a concentration of 1 mg/mL in sodium phosphate buffer (pH 7.4).
- TTR Working Solution: On the day of the experiment, dilute the TTR stock solution to a final concentration of 0.5 mg/mL in sodium acetate buffer (pH 4.4).
- L6 Stock Solution: Prepare a 10 mM stock solution of L6 in DMSO.
- L6 Working Solutions: Prepare serial dilutions of the L6 stock solution in sodium acetate buffer (pH 4.4) to achieve the desired final concentrations for the assay.
- ThT Stock Solution: Prepare a 2 mM stock solution of ThT in sodium phosphate buffer (pH 7.4). Store protected from light.



• ThT Working Solution: Dilute the ThT stock solution to a final concentration of 20 μ M in sodium acetate buffer (pH 4.4).

TTR Fibril Formation Assay

- To the wells of a 96-well black, clear-bottom microplate, add the following components in the specified order:
 - 50 μL of TTR working solution (final concentration 0.25 mg/mL)
 - 25 μL of L6 working solution (or vehicle control, e.g., buffer with DMSO)
 - 25 μL of ThT working solution (final concentration 5 μΜ)
- Include the following controls in the experimental setup:
 - Positive Control: TTR without any stabilizer.
 - Negative Control: Buffer with ThT only (no TTR).
 - Vehicle Control: TTR with the same concentration of DMSO used to dissolve L6.
- Seal the microplate to prevent evaporation.
- Incubate the plate at 37°C with continuous shaking in a fluorometric microplate reader.
- Measure the ThT fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm every 15 minutes for up to 72 hours.

Data Analysis

- Subtract the background fluorescence (from the negative control wells) from all experimental wells.
- Plot the ThT fluorescence intensity as a function of time for each concentration of L6 and the controls.
- Determine the lag time for fibril formation and the maximum fluorescence intensity for each condition.



- Calculate the percentage of inhibition of TTR fibril formation by L6 at different concentrations using the following formula: % Inhibition = [1 (Max Fluorescence with L6 / Max Fluorescence of Positive Control)] * 100
- Determine the IC50 value of L6, which is the concentration of the stabilizer that inhibits 50% of TTR fibril formation.

Data Presentation

The following tables summarize the expected quantitative data from the TTR fibril formation assay with stabilizer L6.

Table 1: Effect of L6 on the Kinetics of TTR Fibril Formation

L6 Concentration (μM)	Lag Time (hours)	Maximum Fluorescence (Arbitrary Units)
0 (Control)	8.5 ± 0.7	12500 ± 850
1	12.2 ± 1.1	9800 ± 620
5	24.8 ± 2.3	4100 ± 350
10	45.1 ± 4.5	1500 ± 180
25	>72	500 ± 90

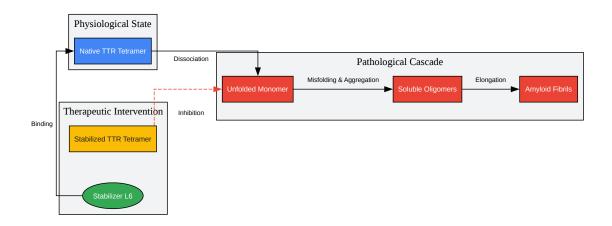
Table 2: Inhibition of TTR Fibril Formation by L6

L6 Concentration (μM)	Percentage Inhibition (%)
1	21.6
5	67.2
10	88.0
25	96.0

Visualizations



Signaling Pathway of TTR Amyloidogenesis and Inhibition by L6

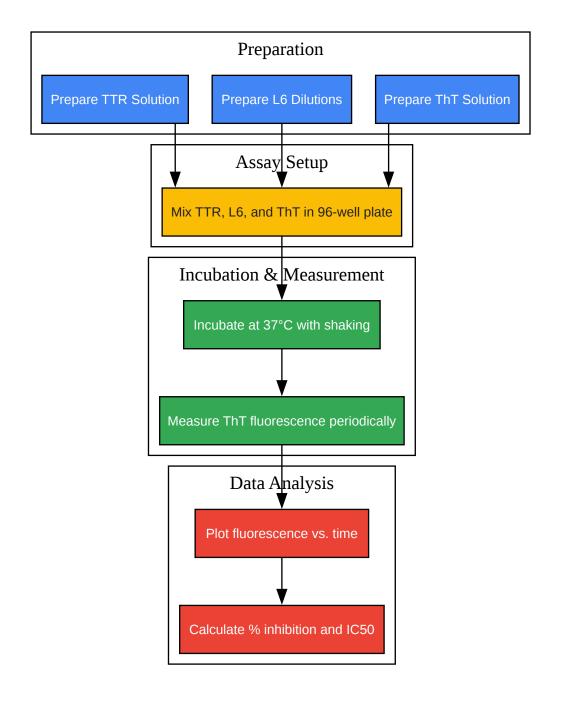


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Caption: Mechanism of TTR amyloidogenesis and stabilization by L6.

Experimental Workflow for TTR Fibril Formation Assay





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Caption: Workflow of the in vitro TTR fibril formation assay.

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